molecular formula C11H17BrN2 B13152607 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline

3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline

Cat. No.: B13152607
M. Wt: 257.17 g/mol
InChI Key: MKYKOMHJUONQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-([methyl(propan-2-yl)amino]methyl)aniline ( 1097819-54-9) is a brominated aniline derivative that serves as a versatile intermediate and valuable building block in organic synthesis . Its structure incorporates two key functional groups: a primary aniline and a tertiary amine, specifically a methyl(isopropyl)amino methyl group, positioned ortho to a bromine atom on the aromatic ring. This unique arrangement makes the compound a promising precursor for the construction of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research . The compound's primary value lies in its application as a synthetic intermediate. The bromine atom can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds . Concurrently, the tertiary amine group introduces steric bulk and moderate polarity, which can influence the compound's physicochemical properties and its ability to participate in coordination chemistry or act as a ligand precursor . The presence of the primary aniline group offers an additional site for derivatization through amidation or reductive amination, providing researchers with a multi-functional scaffold for library synthesis. As a biochemical reagent, this compound can be used as a biological material or organic compound for life science-related research . Its structural features are commonly found in compounds investigated for their biological activity, making it a useful intermediate in medicinal chemistry campaigns for developing potential therapeutic agents . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

3-bromo-2-[[methyl(propan-2-yl)amino]methyl]aniline

InChI

InChI=1S/C11H17BrN2/c1-8(2)14(3)7-9-10(12)5-4-6-11(9)13/h4-6,8H,7,13H2,1-3H3

InChI Key

MKYKOMHJUONQQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1=C(C=CC=C1Br)N

Origin of Product

United States

Preparation Methods

Comparison of Methods

Method Yield Advantages Limitations
Bromination 65–75% Simple, one-step Regioselectivity challenges
Mannich Reaction 70–85% Efficient, scalable Requires acidic conditions
Reductive Amination 60–70% Mild conditions Multi-step oxidation required
Suzuki Coupling 60–85% High regiocontrol Costly catalysts, inert conditions

Applications

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or alkoxides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the amino group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline C₁₁H₁₆BrN₂ 269.17 Br (3), [methyl(isopropyl)amino]CH₂ (2) Tertiary amine, bromo, aromatic
3-Bromo-2-methylaniline () C₇H₈BrN 186.04 Br (3), CH₃ (2) Primary amine, bromo, aromatic
3-Bromo-4-methyl-N-(propan-2-yl)aniline () C₁₀H₁₄BrN 227.13 Br (3), CH₃ (4), NH(isopropyl) Secondary amine, bromo, aromatic
3-Bromo-N-(2-fluorobenzyl)aniline () C₁₃H₁₁BrFN 280.14 Br (3), NH(CH₂-2-fluorophenyl) Secondary amine, bromo, fluoro
N-(3-Bromo-2-methylphenyl)-2-oxopyridinecarboxamide () C₁₃H₁₁BrN₂O₂ 315.15 Br (3), CH₃ (2), pyridinecarboxamide Amide, bromo, heterocyclic

Physicochemical Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) LogP (Predicted)
This compound Not reported Not reported Moderate (MeOH, EtOAc) ~3.2
3-Bromo-2-methylaniline () 27–30 (mp) 240 (bp) High (MeOH, DCM) 2.5
4-Bromo-3-methylaniline () 80–82 240 Low (hexanes) 2.8
3-Bromo-N-(2-fluorobenzyl)aniline () Not reported Not reported High (EtOAc, DCM) 3.5

Notes:

  • The tertiary amine in the target compound increases lipophilicity (LogP ~3.2) compared to primary amines like 3-bromo-2-methylaniline (LogP ~2.5) .
  • Bulky substituents (e.g., isopropyl) reduce solubility in polar solvents but enhance stability in organic phases .

Key Research Findings

Steric Effects : The isopropyl group in the target compound introduces steric hindrance, slowing nucleophilic reactions compared to smaller substituents (e.g., methyl) .

Hydrogen Bonding : Tertiary amines lack N–H bonds, reducing hydrogen-bonding capacity versus primary/secondary amines () .

Thermal Stability : Bromine at position 3 increases thermal stability, as seen in 3-bromo-2-methylaniline (mp 27–30°C vs. 80–82°C for 4-bromo-3-methylaniline) .

Biological Activity

3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H14BrNC_{10}H_{14}BrN, with a molecular weight of approximately 229.13 g/mol. The compound features a bromine atom attached to a benzene ring, alongside a propan-2-yl group linked through a methylamino functional group.

Biological Activity Overview

1. Antimicrobial Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies on related anilines have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

These findings suggest that modifications in the aniline structure can enhance or reduce antimicrobial potency, indicating potential for further development in this area .

2. Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For instance, derivatives of aniline have shown promising results against several cancer cell lines:

Cell Line IC50 (µM)
HeLa26
A54949.85
MCF73.79

These results indicate that structural modifications can lead to significant variations in cytotoxicity, highlighting the importance of chemical structure in therapeutic efficacy .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various substituted anilines, including derivatives similar to this compound. The results showed that certain substitutions improved activity against both Gram-positive and Gram-negative bacteria, suggesting that the presence of bromine and alkyl groups could enhance membrane permeability or interaction with bacterial targets .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, several aniline derivatives were tested against human cancer cell lines. The compound's structural features were correlated with their IC50 values, demonstrating that the introduction of bulky groups like propan-2-yl significantly affected their growth inhibition capabilities .

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